

# Unmasking the Selectivity of CDK2-IN-15: An Off-Target Kinase Screening Comparison

Author: BenchChem Technical Support Team. Date: December 2025



A deep dive into the kinase selectivity profile of the potent CDK2 inhibitor, **CDK2-IN-15** (also known as INX-315), reveals a high degree of selectivity with minimal off-target activity against a broad panel of kinases. This guide provides a comparative analysis of its off-target screening data against other notable cyclin-dependent kinase (CDK) inhibitors, offering researchers and drug development professionals a clear perspective on its specificity.

This guide presents quantitative data in a structured format, details the experimental protocols for the cited kinase assays, and visualizes key biological and experimental processes to facilitate a comprehensive understanding of **CDK2-IN-15**'s performance.

### **Comparative Kinase Inhibition Profile**

The table below summarizes the inhibitory activity of **CDK2-IN-15** (INX-315) against its primary target, CDK2, and other closely related CDK family members. For comparison, the activity of other well-known CDK inhibitors, Dinaciclib, Palbociclib, and Milciclib, is also presented. The data highlights the superior selectivity of INX-315 for CDK2.



| Kinase Target  | CDK2-IN-15<br>(INX-315) IC50<br>(nM) | Dinaciclib IC50<br>(nM) | Palbociclib<br>IC50 (nM) | Milciclib IC50<br>(nM) |
|----------------|--------------------------------------|-------------------------|--------------------------|------------------------|
| CDK2/cyclin E1 | 0.6[1][2][3]                         | 1[4]                    | -                        | 363[5]                 |
| CDK2/cyclin A  | 2.4[2]                               | 1[4]                    | -                        | 45[5][6]               |
| CDK1/cyclin B  | 30[2]                                | 3[4]                    | >10,000                  | 398[5]                 |
| CDK4/cyclin D1 | 133[2]                               | -                       | 11                       | 160[5]                 |
| CDK5           | -                                    | 1[4]                    | -                        | -                      |
| CDK6/cyclin D3 | 338[2]                               | -                       | 15                       | -                      |
| CDK9/cyclin T1 | 73[2]                                | 4[4]                    | -                        | -                      |

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower number indicates higher potency. Dashes indicate that data was not readily available in the searched sources.

## Extensive Off-Target Kinase Screening of CDK2-IN-15 (INX-315)

CDK2-IN-15 (INX-315) was subjected to an extensive off-target kinase screening against a large panel of kinases. The primary screen was performed at a single concentration of 100 nM. [7] The results demonstrated a high degree of selectivity for CDK2. One notable off-target hit was CSF1R, with an IC50 of 2.29 nM.[3] For the vast majority of other kinases tested, the IC50 values were significantly greater than 10 nM, indicating minimal off-target activity at concentrations effective for CDK2 inhibition.[8]

### **Experimental Protocols**

The off-target kinase screening and IC50 determinations for **CDK2-IN-15** (INX-315) were conducted using established, high-throughput screening platforms.

#### **Kinase Profiling Assays**



The primary off-target kinase screening for INX-315 was performed using the SelectScreen Biochemical Kinase Profiling service at Thermo Fisher Scientific.[7] This service utilizes a combination of assay formats to assess the activity of a compound against a broad range of kinases. The specific assay platforms used included:

- LanthaScreen™ Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET) based competition binding assay. It measures the ability of the test compound to displace a fluorescently labeled "tracer" from the ATP-binding site of the kinase. The assay is performed by incubating the kinase, a europium-labeled antibody, the tracer, and the test compound together. The FRET signal is proportional to the amount of tracer bound to the kinase, and a decrease in signal indicates displacement by the inhibitor.
- Z'-LYTE™ Kinase Assay: This is a FRET-based assay that measures kinase activity by
  detecting the phosphorylation of a peptide substrate. The assay uses two fluorescently
  labeled antibodies, one that binds to the phosphorylated substrate and another that binds to
  the non-phosphorylated substrate. The ratio of the two fluorescence signals is used to
  calculate the percentage of substrate phosphorylation, which is then used to determine the
  inhibitory activity of the compound.
- Adapta<sup>™</sup> Universal Kinase Assay: This is a fluorescence polarization (FP) based assay that
  measures the amount of ADP produced during a kinase reaction. The assay uses an
  antibody that specifically binds to ADP. The binding of the antibody to ADP results in a
  change in the fluorescence polarization, which is proportional to the amount of ADP
  produced and, therefore, the kinase activity.

For kinases that showed significant inhibition (greater than 90%) in the primary screen at 100 nM, dose-response curves were generated to determine the IC50 values.[7]

### **Visualizing the Process and Pathway**

To provide a clearer understanding of the experimental workflow and the biological context of CDK2 inhibition, the following diagrams have been generated using the Graphviz DOT language.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Incyclix Bio's CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 2. incyclixbio.com [incyclixbio.com]



- 3. INX-315 | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Milciclib (PHA-848125) | CDK/TRK inhibitor | Probechem Biochemicals [probechem.com]
- 7. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unmasking the Selectivity of CDK2-IN-15: An Off-Target Kinase Screening Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589271#cdk2-in-15-off-target-kinase-screening]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com